molecular formula C5H2Cl2N2O B460487 4,6-Dichloropyrimidine-5-carbaldehyde CAS No. 5305-40-8

4,6-Dichloropyrimidine-5-carbaldehyde

Cat. No.: B460487
CAS No.: 5305-40-8
M. Wt: 176.99g/mol
InChI Key: XQSJHQXYQAUDFC-UHFFFAOYSA-N
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Description

4,6-Dichloropyrimidine-5-carbaldehyde is a chemical compound characterized by its dichloro and pyrimidine functional groups. It is a yellow solid with the chemical formula C5H2Cl2N2O and a molecular weight of 176.99 g/mol .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,6-Dichloropyrimidine-5-carbaldehyde is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues This suggests that it may interact with enzymes, proteins, and other biomolecules involved in peptide synthesis

Cellular Effects

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

It is known to be incompatible with strong oxidizing agents and strong acids . It is recommended to store it in a cool place .

Metabolic Pathways

Given its role in peptide synthesis, it may interact with enzymes or cofactors involved in this process .

Preparation Methods

Properties

IUPAC Name

4,6-dichloropyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSJHQXYQAUDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356108
Record name 4,6-Dichloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5305-40-8
Record name 4,6-Dichloropyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloropyrimidine-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Charge DMF (8.9 mL, 1.3 eq) in a round bottom flask and cool to 0° C. Add POCl3 (32.6 mL, 4.0 eq) to the reaction drop wise at 0° C. Stir the reaction mass at 0° C. for 1 h. Charge 4,6-dihydroxy pyrimidine (10.0 g, 1.0 eq) to the reaction mass and allowed it to come to room temperature slowly. Reflux the reaction mass for 4 h and monitor the reaction by TLC (10% acetone in DCM). Concentrate the reaction mass under vacuum and pour the concentrated reaction mass over crushed ice. Extract the product with diethyl ether and wash with saturated aq. sodium chloride. Dry the organic layer over anhydrous sodium sulfate and concentrate it under vacuum to get pale yellow solid as product (6.2 g, 40%).
Name
Quantity
8.9 mL
Type
reactant
Reaction Step One
Name
Quantity
32.6 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4,6-dichloropyrimidine-5-carbaldehyde a valuable reagent in organic synthesis?

A: The compound's value stems from its two reactive chlorine atoms, susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential introduction of diverse substituents at the 4- and 6-positions of the pyrimidine ring. [, ]

Q2: Can you illustrate the SNAr reactivity of this compound with an example?

A: A study demonstrated that reacting this compound with 2-(2-hydroxyphenyl)acetonitriles under catalyst-free conditions resulted in benzofuran-fused pyrido[4,3-d]pyrimidines. This domino reaction involved sequential SNAr, cyclization, and condensation steps. []

Q3: Beyond SNAr reactions, what other transformations has this compound been utilized in?

A: Researchers have employed this compound in synthesizing meso-pyrimidinyl-substituted corroles. This involved reacting the compound with 5-mesityldipyrromethane. The amount of Lewis acid catalyst (BF3.OEt2) was found to be crucial in controlling the yield and type of corrole formed. [, ]

Q4: What are the advantages of incorporating a pyrimidinyl group into corrole structures?

A: The main advantage lies in the vast functionalization possibilities offered by the pyrimidine ring. Researchers have successfully performed nucleophilic and electrophilic aromatic substitutions, and even Pd-catalyzed cross-coupling reactions on meso-pyrimidinyl-substituted corroles. This versatility allows for the construction of sophisticated corrole systems. []

Q5: Have there been attempts to synthesize macrocyclic structures other than corroles using this compound?

A: Indeed, researchers have explored the synthesis of various macrostructures, including (porphyrin) dendrimers and heteracalix[n]arenes, using dichloropyrimidine building blocks, including this compound. []

Q6: Can you provide specific examples of how the aldehyde functionality in this compound has been utilized in synthesis?

A: The aldehyde group readily undergoes condensation reactions. For example, reaction with glycine esters yields pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, highlighting the compound's utility in constructing fused heterocyclic systems. []

Q7: What are the potential applications of the synthesized pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives?

A: These heterocyclic compounds exhibit potential biological activity, making them valuable scaffolds for developing novel pharmaceuticals. []

Q8: Are there alternative synthetic routes to pyrimidine-5-carbaldehyde derivatives besides using this compound as a starting material?

A: Yes, researchers have reported synthesizing pyrimidine-5-carbaldehydes from 6-oxo-4-hydroxy-dihydropyrimidines. This involves formylation with dimethylformamide chloride, followed by specific reaction conditions to achieve the desired 4,6-substitution pattern. []

Q9: Can you elaborate on the significance of the reaction conditions in these transformations?

A: The choice of reagents and conditions significantly influences the reaction outcome. For instance, treating the intermediate N,N-dimethyl-N-(6-oxo-4-hydroxy-3,6-dihydro-5-pyrimidinyl)methyleneimonium chloride with water yields 6-oxo-4-hydroxy-3,6-dihydropyrimidine-5-carbaldehydes, while using phosphorus oxychloride leads to 4,6-dichloropyrimidine-5-carbaldehydes. []

Q10: What are the advantages of accessing pyrimidine-5-carbaldehydes with different substitution patterns?

A: Different substituents on the pyrimidine ring can significantly impact the compound's reactivity and downstream applications. This variability is crucial for exploring structure-activity relationships and fine-tuning the properties of the final target molecules. []

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